molecular formula C3H10O4ReSi B099727 Trimethylsilylperrhenate CAS No. 16687-12-0

Trimethylsilylperrhenate

Cat. No.: B099727
CAS No.: 16687-12-0
M. Wt: 324.4 g/mol
InChI Key: ISJDDRALPATORK-UHFFFAOYSA-N
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Description

Trimethylsilylperrhenate is an organometallic compound with the chemical formula ReO₃OSi(CH₃)₃. It is a hybrid compound that combines organic and inorganic elements, specifically rhenium and silicon. This compound is known for its stability at room temperature and its ability to decompose upon heating . It is typically a white to pale yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilylperrhenate can be synthesized through the reaction of perrhenic acid (HReO₄) with trimethylchlorosilane (ClSi(CH₃)₃). The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

HReO4+ClSi(CH3)3ReO3OSi(CH3)3+HCl\text{HReO}_4 + \text{ClSi(CH}_3)_3 \rightarrow \text{ReO}_3\text{OSi(CH}_3)_3 + \text{HCl} HReO4​+ClSi(CH3​)3​→ReO3​OSi(CH3​)3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilylperrhenate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state rhenium compounds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(III) compounds .

Mechanism of Action

The mechanism by which trimethylsilylperrhenate exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium atom facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: Trimethylsilylperrhenate is unique due to its combination of rhenium and silicon, which imparts both stability and reactivity. The trimethylsilyl group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

hydroxy(trimethyl)silane;trioxorhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJDDRALPATORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.O=[Re](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O4ReSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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